(1-(tert-Butoxycarbonyl)-1,2,3,6-tetrahydropyridin-4-yl)boronic acid
Overview
Description
(1-(tert-Butoxycarbonyl)-1,2,3,6-tetrahydropyridin-4-yl)boronic acid: is an organoboron compound that has garnered interest in various fields of chemistry and biology. This compound features a boronic acid functional group attached to a tetrahydropyridine ring, which is protected by a tert-butoxycarbonyl (Boc) group. The presence of the boronic acid moiety makes it a valuable intermediate in organic synthesis, particularly in cross-coupling reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-(tert-Butoxycarbonyl)-1,2,3,6-tetrahydropyridin-4-yl)boronic acid typically involves the following steps:
Protection of the amine group: The amine group on the tetrahydropyridine ring is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile.
Formation of the boronic acid: The protected intermediate is then subjected to hydroboration, where a boron reagent such as borane-tetrahydrofuran (BH3-THF) is added to the double bond of the tetrahydropyridine ring.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis procedures with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions:
Suzuki-Miyaura Coupling: This compound is commonly used in Suzuki-Miyaura cross-coupling reactions, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation and Reduction: The boronic acid group can undergo oxidation to form boronic esters or reduction to form boranes.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., potassium carbonate), and solvents (e.g., toluene or ethanol) are typically used.
Oxidation: Hydrogen peroxide or other oxidizing agents can be used to convert the boronic acid to boronic esters.
Reduction: Sodium borohydride or other reducing agents can be used to reduce the boronic acid to boranes.
Major Products:
Suzuki-Miyaura Coupling: The major products are biaryl or diaryl compounds, depending on the nature of the halide used.
Oxidation: Boronic esters are the primary products.
Reduction: Boranes are the primary products.
Scientific Research Applications
Chemistry:
Cross-Coupling Reactions: Widely used in the synthesis of complex organic molecules through Suzuki-Miyaura coupling.
Biology and Medicine:
Drug Development:
Industry:
Material Science: Used in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of (1-(tert-Butoxycarbonyl)-1,2,3,6-tetrahydropyridin-4-yl)boronic acid primarily involves its role as a boronic acid derivative in various chemical reactions. In Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . The Boc group serves as a protecting group, ensuring the stability of the compound during these reactions .
Comparison with Similar Compounds
(1-(tert-Butoxycarbonyl)-1H-pyrazol-4-yl)boronic acid: Similar in structure but contains a pyrazole ring instead of a tetrahydropyridine ring.
N-Boc-indole-2-boronic acid: Contains an indole ring and is used in similar cross-coupling reactions.
Uniqueness:
Properties
IUPAC Name |
[1-[(2-methylpropan-2-yl)oxycarbonyl]-3,6-dihydro-2H-pyridin-4-yl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18BNO4/c1-10(2,3)16-9(13)12-6-4-8(5-7-12)11(14)15/h4,14-15H,5-7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHYUAGZAHLUISP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CCN(CC1)C(=O)OC(C)(C)C)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18BNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70620274 | |
Record name | [1-(tert-Butoxycarbonyl)-1,2,3,6-tetrahydropyridin-4-yl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70620274 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
844501-00-4 | |
Record name | [1-(tert-Butoxycarbonyl)-1,2,3,6-tetrahydropyridin-4-yl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70620274 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (1-(tert-Butoxycarbonyl)-1,2,3,6-tetrahydropyridin-4-yl)boronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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